N-Glycolyl-D-mannosamine

Metabolic glycoengineering Neural cell sialylation Lectin binding

Metabolic glycoengineering outcomes depend exquisitely on N-acyl structure-standard ManNAc yields Neu5Ac, not the non-human Neu5Gc required for xeno-autoantigen and lectin studies. N-Glycolyl-D-mannosamine (ManNGc) is the dedicated precursor that drives >80% Neu5Gc incorporation in cellular sialic acids, enabling MAG binding blockade and anti-Neu5Gc antibody detection. • Achieves 51-fold Neu5Gc elevation in hippocampal tissue via ManNGcPA injection. • Passive diffusion entry bypasses lysosomal transporter variability in CMAH-null human/primate cells. • Validated cytotoxicity benchmark: 76% viability at 1 mM/70 h guides safe dosing for long-term protocols. Supplied as cell-permeable pentaacetate prodrug (CAS 258824-38-3, ≥93% HPLC).

Molecular Formula C8H15NO7
Molecular Weight 237.21 g/mol
Cat. No. B1258678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Glycolyl-D-mannosamine
Molecular FormulaC8H15NO7
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(=O)CO)O)O)O)O
InChIInChI=1S/C8H15NO7/c10-1-4(9-6(14)3-12)7(15)8(16)5(13)2-11/h1,4-5,7-8,11-13,15-16H,2-3H2,(H,9,14)/t4-,5-,7-,8-/m1/s1
InChIKeyISMNOIMBJZMCCK-SJNFNFGESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Glycolyl-D-mannosamine as Neu5Gc Precursor


N-Glycolyl-D-mannosamine (ManNGc) is a N-glycolyl-substituted hexosamine that functions as a metabolic precursor for the non-human sialic acid N-glycolylneuraminic acid (Neu5Gc) [1]. Unlike the physiological precursor N-acetyl-D-mannosamine (ManNAc), ManNGc bears a glycolyl rather than acetyl N-acyl side chain, enabling the biosynthetic production of Neu5Gc-containing glycoconjugates in cells and tissues that lack the CMAH hydroxylase [2]. This compound is a cornerstone reagent in metabolic glycoengineering, used to remodel cell-surface sialylation for investigations of lectin recognition, viral tropism, and xeno-autoantigen biology.

1
Metabolic precursor for Neu5Gc glycoengineering
2
Bypasses CMAH hydroxylase requirement for Neu5Gc biosynthesis
3
Research tool for lectin, viral tropism, and xeno-autoantigen studies

N-Acyl Side-Chain Specificity


The biological readout of mannosamine-based glycoengineering is exquisitely governed by the N-acyl substituent. While ManNAc generates Neu5Ac—the endogenous sialic acid recognized by most mammalian Siglecs—ManNGc yields Neu5Gc, which engages a distinct set of lectins and circulating antibodies [1]. The landmark review by Keppler et al. documents that even a single methylene group difference (ManNProp vs ManNAc) shifts biological outcomes from sialylation to induction of astrocyte, microglial, and peripheral T‑lymphocyte proliferation [1]. Because incorporation efficiency, cytotoxicity, and downstream recognition properties all vary non-linearly with N-acyl structure, scientists cannot assume functional interchangeability between N-acyl mannosamine analogs. Selecting the correct precursor is therefore indispensable for achieving the desired Neu5Gc phenotype without confounding off-target effects.

N-Acyl side chain determines sialic acid species
ManNAc produces Neu5Ac, not Neu5Gc; substituting it alters lectin recognition and downstream biology.
Non-linear biological outcomes with analog use
A single methylene difference (ManNProp vs ManNAc) may shift response from sialylation to lymphocyte proliferation, limiting direct replacement.
Incorporation efficiency and cytotoxicity vary
N-acyl structure influences metabolic incorporation and cell viability; unvalidated analog use may confound experimental readouts.

ManNGc Differentiation Evidence


Neural Cell Sialic Acid Conversion to Neu5Gc

In a direct head-to-head comparison, NG108-15 neuroblastoma-glioma hybrid cells cultured with 1 mM N-glycolylmannosamine pentaacetate (ManNGcPA) converted 80–90% of their total sialic acid precursor pool to Neu5Gc within 24 hours, whereas untreated cells exclusively expressed NeuAc (0% Neu5Gc) [1]. By day 5, 80% of ganglioside-associated sialic acids and 70% of glycoprotein-associated sialic acids were Neu5Gc [1]. This near-complete replacement abrogated binding of myelin-associated glycoprotein (MAG), confirming functional alteration of the glycocalyx.

Neural cell sialic acid conversion
Head-to-head
80–90% Neu5Gc in precursor pool (24 h) vs 0% (untreated)
Supports MAG binding abrogation model
NG108-15 cells, 1 mM ManNGcPA, DMB-HPLC
Metabolic glycoengineering Neural cell sialylation Lectin binding

Hippocampal Neu5Gc Elevation vs Free Neu5Gc

In a direct in vivo comparison, stereotaxic injection of ManNGcPA into the right hippocampus of rats increased Neu5Gc content 51‑fold relative to artificial cerebrospinal fluid (aCSF) control, measured 2 days post‑injection [1]. In contrast, injection of an equimolar amount of free Neu5Gc produced only a 2.8‑fold increase over the same aCSF baseline [1]. The ManNGcPA‑induced elevation was sustained for at least 7 days without alteration of Neu5Ac levels or contralateral hippocampus Neu5Gc content [1].

Hippocampal Neu5Gc elevation in vivo
Head-to-head
51-fold increase (ManNGcPA) vs 2.8-fold (free Neu5Gc)
Enables robust brain Neu5Gc labeling for neurobiology studies
Rat hippocampus, 2 d post-injection; DMB-HPLC
In vivo glycoengineering Neurobiology Sialic acid metabolism

Passive Diffusion Bypasses Lysosomal Transporter

Mechanistic studies demonstrate that ManNGc traverses the plasma membrane by passive diffusion, whereas free Neu5Gc requires pinocytic/endocytic internalization followed by export through the lysosomal sialic acid transporter (SLC17A5) to reach the cytosol [1]. Human fibroblasts genetically deficient in the lysosomal sialic acid transporter fail to incorporate free Neu5Gc into glycoconjugates, yet they efficiently convert exogenous ManNGc to cell‑surface Neu5Gc, confirming a transporter‑independent route [1]. This pathway also explains why ManNGc can deliver Neu5Gc into cells types that are refractory to free sialic acid feeding.

Uptake mechanism independence
Method context
Passive diffusion; transporter-independent incorporation
Allows Neu5Gc delivery even in lysosomal transporter-deficient cells
Validated in SLC17A5-deficient human fibroblasts
Cellular uptake Sialic acid metabolism Transporter biology

Cytotoxicity in Neural Cells

In NG108-15 neuroblastoma-glioma hybrid cells, continuous feeding with 1 mM ManNGcPA reduced cell viability to 76% after 70 hours relative to untreated controls [1]. This cytotoxicity, reported in the comprehensive review of metabolic glycoengineering by Du et al., reflects a general property of peracetylated mannosamine prodrugs that must be balanced against incorporation efficiency [1]. The same study notes that lower concentrations or pulse-chase regimens can mitigate viability loss while maintaining adequate Neu5Gc incorporation.

Cytotoxicity benchmark in neural cells
Reported
76% viability at 70 h (1 mM ManNGcPA)
Supports dose-exposure design for long-term glycoengineering
NG108-15 cells, continuous exposure; viability assay
Cytotoxicity Neural cell engineering Prodrug tolerability

Acetylated Prodrug Enhances Cell-Surface Neu5Gc

In a direct comparison using human THP-1 monocytic cells and murine Cmah−/− fibroblasts, per-O-acetylated ManNGc (100 μM) generated markedly higher cell-surface Neu5Gc signals—measured by flow cytometry with anti-Neu5Gc IgY—than an equimolar concentration of free ManNGc (100 μM), approaching the signal achieved with 5 mM free Neu5Gc [1]. The free base produced only a marginal shift from the negative control, underscoring the critical role of acetylation in enhancing membrane permeability of this otherwise hydrophilic molecule [1].

Acetylated prodrug delivery advantage
Head-to-head
High cell-surface Neu5Gc signal (per-O-acetylated, 100 µM) vs low (free base)
Peracetylated form critical for efficient cellular delivery
THP-1, Cmah−/− cells; flow cytometry with anti-Neu5Gc IgY
Prodrug strategy Membrane permeability Flow cytometry

ManNGc Research and Preclinical Applications


MAG Binding Abrogation in Neural Cells

Based on the >80% conversion of cellular sialic acids to Neu5Gc demonstrated in NG108-15 cells [4], researchers can deploy ManNGcPA to chemically block myelin-associated glycoprotein (MAG) binding to neural cells. This mimics the Neu5Gc-rich phenotype that naturally prevents MAG-mediated inhibition of neurite outgrowth, offering a pharmacological alternative to genetic CMAH knockout for dissecting MAG's role in nerve regeneration after injury.

Brain Sialoglycan Metabolic Labeling

The 51-fold Neu5Gc elevation achieved by hippocampal ManNGcPA injection [4] enables robust detection of sialylated glycoconjugates in the living brain using anti-Neu5Gc antibodies or bioorthogonal probes. This approach is particularly valuable for correlating sialic acid speciation with hippocampal-dependent learning and memory, where endogenous Neu5Gc levels are too low for reliable immunohistochemical or biochemical quantification.

Transporter-Independent Neu5Gc Glycoengineering

Because ManNGc enters cells via passive diffusion independently of the lysosomal sialic acid transporter [4], it is the precursor of choice for human and non-human primate cells that naturally lack CMAH activity and may exhibit variable transporter expression. Researchers working with primary human endothelial cells, immune cell subsets, or patient-derived fibroblasts can achieve consistent Neu5Gc incorporation without the need to optimize endocytic uptake conditions required for free Neu5Gc.

Cytotoxicity-Aware Glycoengineering Design

The documented concentration-dependent cytotoxicity of ManNGcPA in neural cells (76% viability at 1 mM/70 h) [4] provides a quantitative benchmark for designing glycoengineering protocols. For long-term experiments (>48 h), investigators can reference this data point to select lower concentrations (0.1–0.5 mM) that balance adequate Neu5Gc incorporation with cell health, or to implement pulse-chase feeding strategies that minimize cumulative toxicity while achieving the desired glycocalyx remodeling.

Application
Selection Property
Validation Focus
MAG binding studies in neural cells
Neu5Gc incorporation efficiency
MAG binding abrogation confirmation
Brain sialoglycan metabolic labeling
In vivo Neu5Gc elevation capacity
Immunodetection of sialylated glycoconjugates
Transporter-independent glycoengineering
Passive diffusion uptake pathway
Neu5Gc incorporation in transporter-deficient cells
Cytotoxicity-informed protocol design
Concentration-dependent viability profile
Balancing Neu5Gc incorporation with cell viability

Technical Documentation Hub

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